molecular formula C11H13N5O B1434430 3-(piperidin-4-yl)pteridin-4(3H)-one CAS No. 1955516-31-0

3-(piperidin-4-yl)pteridin-4(3H)-one

Número de catálogo: B1434430
Número CAS: 1955516-31-0
Peso molecular: 231.25 g/mol
Clave InChI: NXNYQEYTMXWMRG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-(Piperidin-4-yl)pteridin-4(3H)-one is a heterocyclic compound featuring a pteridine core fused with a ketone group at position 4 and a piperidin-4-yl substituent at position 3 (Figure 1). The pteridine scaffold is a bicyclic system composed of pyrimidine and pyrazine rings, which is structurally analogous to naturally occurring pterins involved in biological processes such as cofactor biosynthesis .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(piperidin-4-yl)pteridin-4(3H)-one, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with condensation of piperidine derivatives with pteridinone precursors. Key steps include:

  • Coupling reactions : Use of coupling agents like EDCI/HOBt for amide bond formation under inert atmospheres (e.g., nitrogen) .
  • Temperature control : Reactions often proceed at reflux (e.g., 80–100°C in ethanol or DMF) to enhance reactivity while minimizing side products .
  • Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures improves purity .
    • Critical Parameters : Solvent polarity and base selection (e.g., NaH for deprotonation) significantly influence intermediate stability .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1H/13C NMR in DMSO-d6 or CDCl3 resolves piperidine ring conformers and pteridinone substituent positions. Key signals include piperidine N–H (δ 2.5–3.5 ppm) and pteridinone carbonyl (δ 160–165 ppm) .
  • X-ray Crystallography : Single-crystal analysis confirms stereochemistry and hydrogen-bonding networks (e.g., triclinic crystal system with P1 space group, as seen in related thiopyrano-pyrimidinones) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 245.1294) .

Q. What in vitro assays are recommended for preliminary evaluation of biological activity?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Fluorescence-based assays (e.g., kinase or protease targets) using ATP/NADH-coupled systems to measure IC50 values .
  • Receptor Binding Studies : Radioligand displacement assays (e.g., 3H-labeled ligands for GPCRs) quantify binding affinity (Ki) in membrane preparations .
  • Cytotoxicity Screening : MTT assays in cancer cell lines (e.g., HepG2, MCF-7) assess IC50 at 48–72 hours .

Advanced Research Questions

Q. How do electronic and steric effects of substituents influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer :

  • Electronic Effects : Electron-withdrawing groups (e.g., trifluoromethyl) on the pteridinone ring enhance electrophilicity at the C4 carbonyl, facilitating nucleophilic attack (e.g., by amines) .
  • Steric Hindrance : Bulky substituents on the piperidine nitrogen reduce reaction rates in SN2 mechanisms, as observed in analogous pyrido-pyrimidinones .
  • Kinetic Studies : Monitor reaction progress via HPLC with UV detection (λ = 254 nm) to determine rate constants under varying conditions .

Q. What computational strategies predict the binding modes of this compound with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets. Key residues (e.g., hinge region Lys/Arg) form hydrogen bonds with the pteridinone carbonyl .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2.0 Å) and free energy calculations (MM-PBSA) .
  • QSAR Modeling : Correlate substituent Hammett constants (σ) with inhibitory activity to guide structural optimization .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :

  • Assay Standardization : Validate protocols using positive controls (e.g., staurosporine for kinase assays) and replicate experiments in ≥3 independent trials .
  • Meta-Analysis : Apply statistical tools (e.g., random-effects models) to aggregate IC50 data from literature, adjusting for cell line variability and assay conditions .
  • Structural Confirmation : Recharacterize disputed compounds via LC-MS and NMR to rule out batch-specific impurities .

Q. What methods are used to evaluate the compound’s stability under physiological conditions?

  • Methodological Answer :

  • pH Stability Studies : Incubate in PBS (pH 7.4) and simulate gastric fluid (pH 1.2). Monitor degradation via UPLC-MS over 24 hours .
  • Thermal Stability : DSC/TGA analysis determines decomposition temperatures (Td > 200°C indicates solid-state stability) .
  • Light Sensitivity : Expose to UV (254 nm) and measure photodegradation products using HPLC-PDA .

Comparación Con Compuestos Similares

Structural Features

  • Core Structure : The pteridin-4(3H)-one core provides a planar, conjugated system that facilitates π-π stacking and hydrogen bonding, critical for interactions in biological systems.
  • Substituents : The piperidin-4-yl group at position 3 introduces a basic nitrogen atom, enhancing solubility and enabling interactions with hydrophobic pockets in enzymes or receptors.

Comparison with Structurally Similar Compounds

Pteridin-4(3H)-one Derivatives

2-(5-Chloro-2-fluorophenyl)pteridin-4(3H)-one

  • Structure : Substituted at position 2 with a halogenated phenyl group (Cl, F) instead of piperidin-4-yl .

2-Amino-6-(bromomethyl)pteridin-4(3H)-one

  • Structure : Features a reactive bromomethyl group at position 6, enabling further functionalization .
  • Application : Bromomethyl groups are useful intermediates for covalent inhibitor design or bioconjugation.

6-(Methylenecarbomethoxy)pteridin-4,7-(3H,8H)-dione

  • Structure : Contains a methylenecarbomethoxy group at position 6 and an additional ketone at position 7 ().
  • Synthesis: Derived from DMAD and 5,6-diaminouracils under refluxing methanol.

Heterocyclic Analogs with Piperidin-4-yl Substituents

3-(Piperidin-4-yl)quinazolin-4(3H)-one

  • Core Structure : Quinazolin-4(3H)-one, a pyrimidine fused with a benzene ring.
  • Synthesis : Parallel liquid-phase synthesis of sulfonamide derivatives for antimicrobial screening .
  • Activity: Demonstrated antimicrobial effects, suggesting the piperidinyl-quinazolinone scaffold has distinct target selectivity compared to pteridine analogs .

5-(3,4-Dichlorophenyl)-3-[4-(piperidin-4-yl)piperidin-1-yl]-methyl-1,3,4-oxadiazol-2(3H)-one

  • Core Structure : Oxadiazole-2(3H)-one, a five-membered ring with two nitrogens and one oxygen.
  • Activity : Exhibited superior anti-inflammatory activity to indomethacin in preclinical models, attributed to the dichlorophenyl and piperidinyl groups .

1-(Piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one

  • Core Structure : Benzoimidazolone, a benzene fused with an imidazolone ring.
  • Application : Key scaffold in isoform-selective phospholipase D (PLD) inhibitors, with halogenated derivatives enhancing potency .

Structural and Functional Analysis

Key Differences and Implications

Feature 3-(Piperidin-4-yl)pteridin-4(3H)-one Quinazolin-4(3H)-one Analogs Oxadiazole-2(3H)-one Analogs
Core Rigidity High (planar pteridine) Moderate (quinazoline) Low (flexible oxadiazole)
Hydrogen Bonding Strong (N, O atoms) Moderate Weak
Bioactivity Underexplored in evidence Antimicrobial Anti-inflammatory
Synthetic Yield ~50–90% (aza-Wittig) 30–50% (parallel synthesis) 40–60% (Mannich reaction)

Substituent Effects

  • Piperidin-4-yl Group : Enhances solubility and target engagement across analogs but shows divergent effects depending on the core (e.g., anti-inflammatory in oxadiazoles vs. antimicrobial in quinazolines).
  • Halogenation: Chloro/fluoro substituents in pteridines (e.g., ) increase electrophilicity but may reduce metabolic stability compared to non-halogenated derivatives.

Propiedades

Número CAS

1955516-31-0

Fórmula molecular

C11H13N5O

Peso molecular

231.25 g/mol

Nombre IUPAC

3-piperidin-4-ylpteridin-4-one

InChI

InChI=1S/C11H13N5O/c17-11-9-10(14-6-5-13-9)15-7-16(11)8-1-3-12-4-2-8/h5-8,12H,1-4H2

Clave InChI

NXNYQEYTMXWMRG-UHFFFAOYSA-N

SMILES

C1CNCCC1N2C=NC3=NC=CN=C3C2=O

SMILES canónico

C1CNCCC1N2C=NC3=NC=CN=C3C2=O

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.